2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)-
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Overview
Description
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- is a chemical compound known for its unique structure and properties It belongs to the furanone family, which is characterized by a five-membered lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- typically involves the reaction of 4-hydroxy-3-methyl-2-butenyl derivatives with appropriate reagents. One common method includes the use of 1,4-dihydroxybenzene and butenol to generate 4-(3-butenyloxy) benzyl alcohol, which is then subjected to carboxylation to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in fungi . The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-(3-Butenyloxy)benzoic Acid: This compound shares a similar structure and is used in similar applications.
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate: Another related compound with applications in organic synthesis and research.
Uniqueness
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- is unique due to its specific structural features and the resulting chemical properties
Properties
CAS No. |
828916-61-6 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-3-but-3-enoxy-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-11-8-6-9(10)12-7(8)2/h3,6-7H,1,4-5H2,2H3/t7-/m0/s1 |
InChI Key |
BEIQQQIMSIGXJM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=CC(=O)O1)OCCC=C |
Canonical SMILES |
CC1C(=CC(=O)O1)OCCC=C |
Origin of Product |
United States |
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